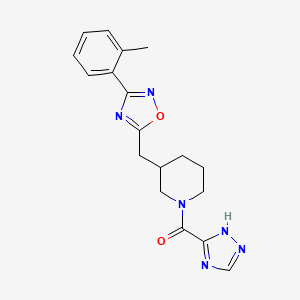
(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a hybrid molecule that integrates oxadiazole and triazole moieties, both of which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential pharmacological applications, mechanisms of action, and relevant case studies.
1. Overview of Oxadiazole and Triazole Derivatives
Oxadiazoles and triazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Antimicrobial Activity : Many derivatives exhibit potent antibacterial and antifungal properties.
- Anticancer Activity : Some compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Certain derivatives are noted for their ability to reduce inflammation.
2. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the reaction of appropriate hydrazides with carboxylic acid derivatives.
- Synthesis of the Piperidine Intermediate : Involves reacting a suitable piperidine precursor with the oxadiazole intermediate.
- Final Coupling : The final step includes coupling with the triazole moiety under controlled conditions.
3.1 Antimicrobial Activity
Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.22 | Highly active against Staphylococcus aureus |
| Compound B | 0.25 | Effective against E. coli |
The compound in focus has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results comparable to standard antibiotics .
3.2 Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. A review highlighted that these compounds can inhibit key enzymes involved in cancer cell proliferation:
| Target Enzyme | Mechanism of Action |
|---|---|
| Thymidylate Synthase | Inhibition leads to reduced DNA synthesis |
| HDAC | Alters gene expression involved in cancer |
Preliminary studies on the compound suggest it may inhibit these targets effectively .
3.3 Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies, indicating their potential use in treating inflammatory diseases. The compound's structure suggests it may interact with inflammatory pathways .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Properties : A series of oxadiazole derivatives were tested against fungal strains, demonstrating significant inhibition rates .
- Anticancer Study : Research indicated that certain oxadiazole derivatives could reduce tumor growth in vivo by targeting specific cellular pathways .
- Inflammation Model : In vitro studies showed that oxadiazole compounds could reduce pro-inflammatory cytokine levels .
5. Conclusion
The compound this compound exhibits significant potential across various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research is essential to fully understand its mechanisms and therapeutic applications.
This compound represents a promising candidate for further exploration in drug development pipelines targeting infectious diseases and cancer therapies. Future studies should focus on detailed pharmacokinetic profiles and clinical evaluations to establish its efficacy and safety in human subjects.
特性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-5-2-3-7-14(12)16-21-15(26-23-16)9-13-6-4-8-24(10-13)18(25)17-19-11-20-22-17/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGNYUQDSPICKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














